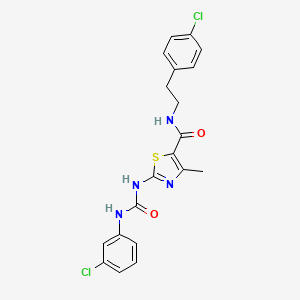

N-(4-chlorophenethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[(3-chlorophenyl)carbamoylamino]-N-[2-(4-chlorophenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N4O2S/c1-12-17(18(27)23-10-9-13-5-7-14(21)8-6-13)29-20(24-12)26-19(28)25-16-4-2-3-15(22)11-16/h2-8,11H,9-10H2,1H3,(H,23,27)(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFALPIGFDANSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide, a compound of interest in medicinal chemistry, exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring and multiple aromatic groups. Its molecular formula is , with a molecular weight of approximately 392.37 g/mol. The presence of chlorine substituents on the phenyl rings contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17Cl2N3OS |

| Molecular Weight | 392.37 g/mol |

| Solubility | 22.4 µg/mL (pH 7.4) |

| Topological Polar Surface Area | 36.7 Ų |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : In vitro tests demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by over 50% at concentrations above 10 µM after 48 hours of exposure.

Antimicrobial Properties

The compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.

- Research Findings : A study reported an inhibition zone of 15 mm against S. aureus, indicating significant antibacterial properties.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It acts on specific receptors that regulate cell growth and apoptosis.

Table 2: Biological Activities Summary

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Anticancer | MCF-7 (breast cancer) | >10 µM |

| A549 (lung cancer) | >10 µM | |

| Antimicrobial | Staphylococcus aureus | Inhibition zone: 15 mm |

| Escherichia coli | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.